molecular formula C7H6BrIO B2357014 (2-Bromo-6-iodophenyl)methanol CAS No. 1261850-41-2

(2-Bromo-6-iodophenyl)methanol

Cat. No. B2357014
CAS RN: 1261850-41-2
M. Wt: 312.932
InChI Key: YREASIOSHRQECL-UHFFFAOYSA-N
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Description

“(2-Bromo-6-iodophenyl)methanol” is an organic halogen compound with the chemical formula C7H6BrIO and a molecular weight of 312.93 . It is primarily used as an intermediate in the synthesis of various biologically active compounds.


Synthesis Analysis

“(2-Bromo-6-iodophenyl)methanol” can be synthesized through various methods, such as the palladium-catalyzed cross-coupling reaction of 2-bromo-6-iodophenylboronic acid and formaldehyde, the reduction of 2-bromo-6-iodobenzaldehyde with sodium borohydride, or the nucleophilic addition of 2-bromo-6-iodophenyl lithium to formaldehyde.


Molecular Structure Analysis

The molecular structure of “(2-Bromo-6-iodophenyl)methanol” can be represented by the InChI code: 1S/C7H6BrIO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 . The compound has a density of 2.558 g/cm3 at 25°C .


Physical And Chemical Properties Analysis

“(2-Bromo-6-iodophenyl)methanol” is a crystalline solid that is white to off-white in color. It has a melting point of 202-205°C and a boiling point of 444.8°C at 760 mmHg. The compound is sparingly soluble in water but soluble in common organic solvents such as ethanol, methanol, acetone, and chloroform.

Scientific Research Applications

Methanol as a Solubilizing Agent in Biomembrane Studies

  • Study Focus: Methanol's impact on lipid dynamics in biological and synthetic membranes.
  • Key Findings: Methanol significantly enhances the transfer and flip-flop kinetics of lipids, influencing bilayer composition and stability, which is crucial for cell survival and protein reconstitution (Nguyen et al., 2019).

Halogenated Dyes in Various Media

  • Study Focus: Aggregation behavior of halogenated squaraine dyes in different solutions.
  • Key Findings: Methanol-water solutions disrupt the aggregates of these dyes, altering their absorption characteristics (Arun, Epe, & Ramaiah, 2002).

Synthesis of Bromo-methoxynaphthalene

  • Study Focus: Synthesis methods for bromo-methoxynaphthalene, a key intermediate in anti-inflammatory agents.
  • Key Findings: Methanol is used as a solvent in the synthesis process, highlighting its role in facilitating chemical reactions (Xu & He, 2010).

Hammett Relationship in Thiophen Series

  • Study Focus: Application of the Hammett relationship in thiophen series.
  • Key Findings: Methanol plays a role in the kinetics of debromination reactions, demonstrating its utility in chemical analysis (Spinelli, Consiglio, & Corrao, 1972).

Synthesis of Natural Products

  • Study Focus: Total synthesis of naturally occurring dibromo compounds.
  • Key Findings: Methanol is used in the synthesis process, indicating its importance in the formation of natural compounds (Akbaba et al., 2010).

C-H Halogenation in Organic Synthesis

  • Study Focus: Palladium-catalyzed C-H halogenation for synthesizing multi-substituted arenes.
  • Key Findings: Methanol is used as a solvent, underscoring its role in enhancing the efficiency and selectivity of organic synthesis reactions (Sun, Sun, & Rao, 2014).

Safety and Hazards

The safety information for “(2-Bromo-6-iodophenyl)methanol” indicates that it should be stored in a dark place, sealed in dry, at 2-8°C . The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

(2-bromo-6-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREASIOSHRQECL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-6-iodophenyl)methanol

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